2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone
Description
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone (CAS 69113-63-9), also known as 6,7-dimethyltetrahydropterin hydrochloride, is a reduced pteridine derivative with a cis-6,7-dimethyl substitution pattern on its tetrahydro ring system. It is a structural analog of tetrahydrobiopterin (BH4), a critical cofactor for aromatic amino acid hydroxylases and nitric oxide (NO) synthases . The compound is utilized in biochemical studies to investigate enzymatic mechanisms, particularly those involving free radical-mediated processes and neurotransmitter synthesis .
Properties
CAS No. |
60378-42-9 |
|---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(6S,7R)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h3-4,10H,1-2H3,(H4,9,11,12,13,14)/t3-,4+/m0/s1 |
InChI Key |
ARHXUJTYUBUXBB-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC2=C(N1)C(=O)NC(=N2)N)C |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine Derivatives with Carbonyl Precursors
The cyclocondensation of 2,4,5-triaminopyrimidine derivatives with diketones represents a foundational route for constructing the tetrahydro-pteridinone scaffold. This method leverages regioselective alkylation and cyclization under controlled pH and temperature to establish the cis-6,7-dimethyl configuration . For instance, ethyl 2,4,5-triaminobenzoate undergoes condensation with 2,3-butanedione in dimethylformamide (DMF) at 60°C under nitrogen, yielding the tetrahydro intermediate with 68–72% efficiency . Chiral auxiliaries, such as (R)-binol, are introduced during alkylation to enforce stereochemical fidelity, achieving enantiomeric excess (ee) >90%.
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Solvent | Temperature (°C) | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Ethyl 2,4,5-triaminobenzoate | DMF | 60 | None | 68 | – |
| 2,4,5-Triaminopyrimidine | THF | 25 | Chiral (R)-binol | 72 | 92 |
Post-cyclization, reduction with sodium borohydride in methanol stabilizes the tetrahydro ring, while subsequent acidification (HCl) precipitates the hydrochloride salt . Purification via recrystallization from ethanol/water mixtures enhances purity to >98%.
Catalytic Hydrogenation of Nitro-Substituted Pteridines
Direct hydrogenation of nitro-pteridine precursors offers a scalable pathway. Platinum-catalyzed hydrogenation of 2-amino-6-hydroxy-5-nitro-4-pyrimidylamino-acetone in trifluoroacetic acid (TFA) at 2 atm H₂ produces a cis/trans isomeric mixture, with the cis isomer isolated via fractional crystallization . Key parameters include:
-
Catalyst : 5% Pt/C (0.1 equiv by weight)
-
Solvent : TFA/H₂O (9:1 v/v)
-
Reaction Time : 12–16 hours
This method achieves 65–70% overall yield, though stereoselectivity remains moderate (cis:trans = 3:1) . Post-hydrogenation, chiral resolution using L-tartaric acid increases cis isomer purity to >99% . Industrial adaptations employ continuous flow reactors to enhance H₂ diffusion and reduce reaction time to 4–6 hours .
Solid-Phase Synthesis Using Polymer Supports
Solid-phase methodologies, particularly with Wang resin, enable high-purity synthesis. The resin-bound Fmoc-protected amino acid (e.g., phenylalanine) undergoes nucleophilic substitution with 4,6-dichloro-5-nitropyrimidine, followed by amine coupling and nitro group reduction . Cyclization triggered by trifluoroacetic acid (TFA) cleavage yields the target compound with crude purity >95% .
Table 2: Solid-Phase Synthesis Optimization
| Step | Reagent | Time (h) | Purity (%) |
|---|---|---|---|
| Nitropyrimidine coupling | 4,6-Dichloro-5-nitro | 2 | 85 |
| Amine substitution | Benzylamine | 4 | 90 |
| Nitro reduction | Zn/AcOH | 1 | 95 |
Methionine-based resins exhibit lower yields (<20%) due to premature cyclization, whereas valine derivatives achieve 41–92% post-column chromatography .
Reductive Amination of Quinonoid Intermediates
Quinonoid dihydropterins, generated via oxidation of tetrahydro precursors, are reconverted to the target compound using NADPH-dependent reductases. Horseradish peroxidase (HRP)-mediated oxidation with H₂O₂ forms 7,8-dihydro intermediates, which are subsequently reduced by sodium dithionite (Na₂S₂O₄) in phosphate buffer (pH 7.4) . This two-step process attains 55–60% yield but requires strict anaerobic conditions to prevent overoxidation .
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost-effectiveness and purity. Continuous hydrogenation in fixed-bed reactors (Pt/Al₂O₃) coupled with inline crystallization achieves throughputs of 50–100 kg/batch . Key metrics:
-
Purity : ≥99.5% (HPLC)
-
Solvent Recovery : 90% via distillation
-
Waste : <5% organic residues
Crystallization from isopropanol/water (7:3) at 4°C ensures particle size uniformity (D90 <50 µm), critical for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pteridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid pteridines, while substitution reactions can produce a variety of functionalized pteridines.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include key metabolic or signaling routes, which are crucial for cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Related Pteridines
Substituent Variations in the Tetrahydro Ring
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-4(1H)-pteridinone (CAS 31969-10-5)
- Structure : Features a hydroxymethyl group at position 6 instead of methyl groups.
- Molecular Formula : C₇H₁₁N₅O₂ (MW: 197.19 g/mol) vs. C₇H₁₃Cl₂N₅O (MW: 254.12 g/mol for the target compound) .
- Biological Role : Acts as a precursor to biopterin derivatives, influencing redox reactions and enzymatic cofactor activity. Its hydroxymethyl group enhances hydrophilicity compared to the dimethylated target compound .
2-Amino-6,7-dimethyl-4-hydroxypteridine (CAS 611-55-2)
- Structure : A fully aromatic pteridine with 6,7-dimethyl and 4-hydroxy substituents.
- Molecular Formula : C₈H₁₀N₄O (MW: 178.20 g/mol).
- Physicochemical Properties : Higher melting point (355–360°C decomp.) and lower water solubility (908.3 mg/L at 22.5°C) compared to the tetrahydro target compound, reflecting reduced ring flexibility and hydrogen-bonding capacity .
Methylation and Stereochemical Effects
2-Amino-3,6,7-trimethyl-4(3H)-pteridinone (CAS Not Provided)
- Structure : Additional methyl group at position 3.
- Synthesis : Derived from acetamido precursors via hydrolysis, demonstrating the reactivity of methyl-substituted pteridines under acidic conditions .
cis- vs. trans-6,7-Dimethyl Isomers
Functional Group Modifications
4a-Hydroxy Derivatives (CAS 137524-89-1)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone is a pteridine derivative with significant biological relevance. This compound possesses a unique tetrahydro structure that contributes to its diverse biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is essential for exploring potential therapeutic applications.
- Molecular Formula : C8H14N5O
- Molecular Weight : Approximately 185.22 g/mol
- Structure : The compound features an amino group and dimethyl substituents on the pteridine ring, which influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its role as an inhibitor of GTP cyclohydrolase I (GTPCH), an enzyme critical in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition has implications for various physiological processes and potential therapeutic uses.
Key Biological Activities:
- Enzyme Inhibition : Inhibits GTP cyclohydrolase I, impacting neurotransmitter synthesis.
- Neuroprotective Effects : Potentially protects against neurodegenerative diseases by modulating neurotransmitter levels.
- Antioxidant Properties : May exhibit antioxidant activity by scavenging free radicals.
The mechanism through which this compound exerts its biological effects involves binding to the active site of GTPCH. This interaction prevents the conversion of GTP to dihydroneopterin triphosphate (DHNP), thereby reducing the levels of BH4 available for critical enzymatic reactions.
Comparative Analysis with Related Compounds
The following table summarizes structural and functional comparisons with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6,7-Dimethyltetrahydropterin | C8H12N4O | Lacks the amino group; involved in neurotransmitter synthesis |
| 2-Amino-4-hydroxy-6-methylpteridine | C7H8N4O | Hydroxylated derivative; different biological activities |
| 5-Methyltetrahydrofolate | C20H24N7O6S | More complex structure; critical in one-carbon metabolism |
The unique structural configuration of this compound distinguishes it from these compounds and contributes to its specific biological activity profile.
Neuroprotective Effects in Animal Models
Research has demonstrated that administration of this compound in rodent models resulted in significant neuroprotection against excitotoxicity induced by glutamate. The compound was shown to modulate levels of key neurotransmitters such as dopamine and serotonin, suggesting a potential role in treating neurodegenerative disorders.
Antioxidant Activity Assessment
In vitro studies have assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging assay). Results indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves condensation of ethyl 2,4,5-triaminobenzoate derivatives with carbonyl-containing reagents under controlled pH and temperature. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For example, analogs with cis-dimethyl groups are synthesized via regioselective alkylation followed by cyclization under inert atmospheres to prevent oxidation . Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization.
Q. How can X-ray crystallography validate the structural configuration of this compound, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is used to resolve the cis-6,7-dimethyl configuration. SHELX programs (e.g., SHELXL) are standard for structure refinement, employing full-matrix least-squares methods on F² data. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances . For accurate results, ensure high-resolution data (R-factor < 0.05) and correct for absorption effects using multi-scan methods.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₃N₅O, MW 195.12). Fragmentation patterns (e.g., loss of NH₂ or CH₃ groups) help identify substituents .
- NMR : ¹H NMR reveals methyl protons (δ ~1.2 ppm, doublet for cis-dimethyl) and NH₂ groups (δ ~5.3 ppm, broad). ¹³C NMR distinguishes carbonyl (δ ~160 ppm) and tetrahydro-pteridinone carbons .
- IR : Strong absorption at ~1650 cm⁻¹ confirms the C=O stretch.
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store as a hydrochloride salt at -20°C under inert gas (argon) to prevent oxidation. Avoid exposure to light and moisture. For aqueous solutions, use pH 4-6 buffers (e.g., acetate) to minimize degradation. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CAS numbers or structural data for derivatives of this compound?
- Methodological Answer : Cross-reference spectral data (NMR, HRMS) with computational models (DFT-based simulations) to validate structures. For CAS discrepancies (e.g., 17528-72-2 vs. 35818-62-3), consult authoritative databases like NIST or PubChem and confirm via independent synthesis . Discrepancies often arise from stereoisomerism or salt forms (e.g., hydrochloride vs. free base).
Q. What computational strategies are effective in predicting the electronic properties and reactivity of this pteridinone derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking (AutoDock Vina) assesses binding affinity to enzymes like phenylalanine hydroxylase, leveraging crystallographic data from analogs . Solvent effects are incorporated using PCM models.
Q. How can synthetic modifications (e.g., substitution at position 2 or 4) alter biological activity, and what assays are used to evaluate these effects?
- Methodological Answer : Introduce substituents via nucleophilic substitution (e.g., halogenation at position 4) or reductive amination. Test activity in enzyme inhibition assays (e.g., tyrosine hydroxylase) or cell-based viability assays (MTT). For example, 6,7-dimethyl analogs show enhanced cofactor activity in hydroxylase systems compared to unsubstituted derivatives .
Q. What experimental approaches are suitable for analyzing degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
